molecular formula C10H14O2 B1271433 (3-Isopropoxyphenyl)methanol CAS No. 26066-15-9

(3-Isopropoxyphenyl)methanol

Cat. No.: B1271433
CAS No.: 26066-15-9
M. Wt: 166.22 g/mol
InChI Key: RUGUAVWZSRINHW-UHFFFAOYSA-N
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Description

(3-Isopropoxyphenyl)methanol, also known as 3-Isopropoxybenzyl alcohol, is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a methanol group. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropoxyphenyl)methanol typically involves the etherification of phenol derivatives. One common method includes the reaction of 3-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-Isopropoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

(3-Isopropoxyphenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (3-Isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Isopropoxyphenyl)methanol
  • (2-Isopropoxyphenyl)methanol
  • (3-Isopropoxyphenyl)ethanol

Uniqueness

(3-Isopropoxyphenyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The position of the isopropoxy group on the phenyl ring influences its reactivity and interaction with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

(3-propan-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGUAVWZSRINHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374800
Record name 3-Isopropoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26066-15-9
Record name 3-Isopropoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxybenzoate (500 mg) in dimethylformamide (5 ml), 0.463 ml of 2-bromopropane and 197 mg of sodium hydride were added under ice-cooling, and the reaction solution was stirred at room temperature for 5 hours. To the reaction solution was added 10% aqueous citric acid, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to afford a crude product as a yellow oil. To a solution of lithium aluminum hydride (250 mg) in tetrahydrofuran (3 ml), a solution of the crude product in tetrahydrofuran (2 ml) was added under ice-cooling, and the reaction solution was stirred at room temperature for 1 hour. To the reaction solution was added sodium sulfate decahydrate, and the mixture was stirred at the same temperature for 1 hour. The reaction solution was Celite-filtered, and the filtrate was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (98:2-30:70)) to afford the title compound as a colorless oil.
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500 mg
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197 mg
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0.463 mL
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250 mg
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2 mL
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sodium sulfate decahydrate
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Synthesis routes and methods II

Procedure details

To m-isopropoxybenzaldehyde (38 g, 0.23 mol) in 500 mL of ethanol was added slowly sodium borohydride (12.2 g, 0.32 mol) over a period of 1 h and the mixture was stirred for 2 h, filtered, and concentrated to 100 mL of its volume. The above mixture was diluted with 50 mL of water, neutralized with sulfuric acid solution with cooling, and was extracted with ether (4×100 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 36.32 g (95%) of m-isopropoxybenzyl alcohol.
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38 g
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12.2 g
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500 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a 1 molar solution of 3-isopropoxy benzaldehyde (102 g, 0.621 moles) in methanol (620 mL) cooled to 0° was added (slowly) sodium borohydride powder (25.8 g, 0.683 moles)-dissolved in a minimum of methylene chloride and passed through a plug of silica gel washing with more methylene chloride until the silica gel was free of the product. The eluent was stripped to an oil and pumped on high vacuum overnight.
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solution
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102 g
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Synthesis routes and methods V

Procedure details

To a solution of ethyl 3-isopropyloxybenzoate (12.0. g, 61.8 mmol) in tetrahydrofuran (100 ml) was added lithium aluminum hydride (3.52 g, 92.7 mmol) by small portions under ice-cooling. The mixture was stirred at room temperature for 1 hr. and water (10 ml) was added under ice-cooling to allow decomposition. Insoluble material was filtered off and the solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=3:1) to give the objective substance (10.0 g, 97%) as an oil.
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61.8 mmol
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3.52 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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